molecular formula C12H13NO4 B13662783 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid

3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid

Cat. No.: B13662783
M. Wt: 235.24 g/mol
InChI Key: GJYVEPMWFCIUKX-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of cyclobutanecarboxylic acid, featuring a methyl group and a nitrophenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the desired position on the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog without the methyl and nitrophenyl groups.

    3-Methylcyclobutanecarboxylic acid: Lacks the nitrophenyl group.

    1-(3-Nitrophenyl)cyclobutanecarboxylic acid: Lacks the methyl group.

Uniqueness

3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-methyl-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(5-9)13(16)17/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

GJYVEPMWFCIUKX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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